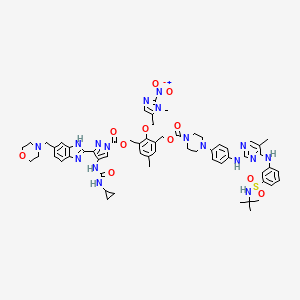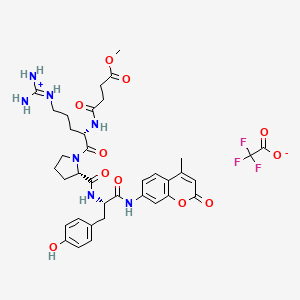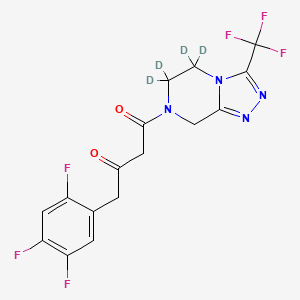
Sitagliptin keto amide impurity-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of sitagliptin and its impurities.
Medicine: Understanding the safety and efficacy of sitagliptin by analyzing its impurities.
Industry: Developing more efficient and cost-effective production methods for sitagliptin and its derivatives.
Mecanismo De Acción
The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.
Uniqueness
Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C16H12F6N4O2 |
|---|---|
Peso molecular |
410.31 g/mol |
Nombre IUPAC |
1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |
Clave InChI |
QAEDTLFWHIEVPK-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |
SMILES canónico |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


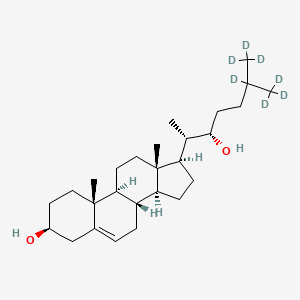
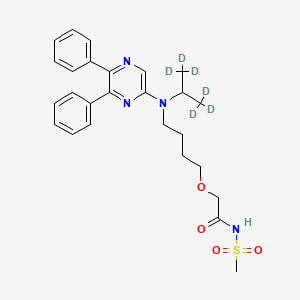
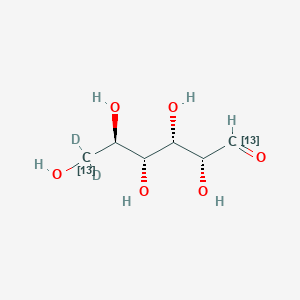
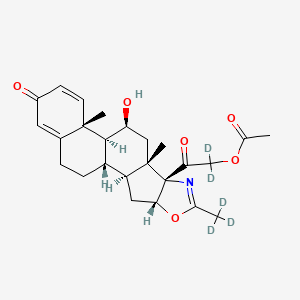


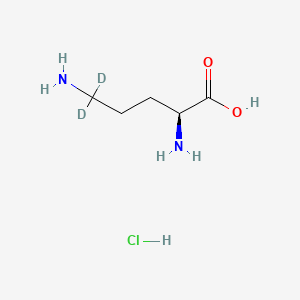
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
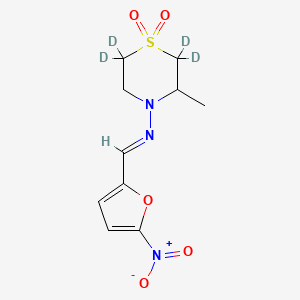
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
